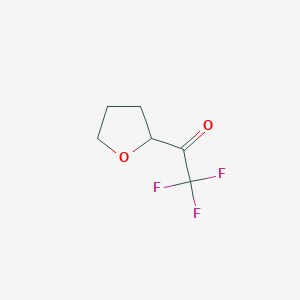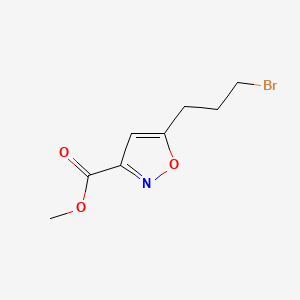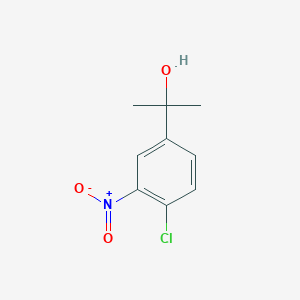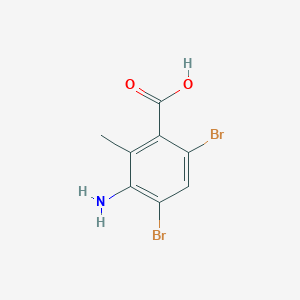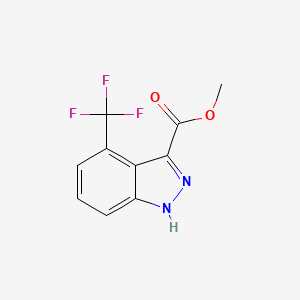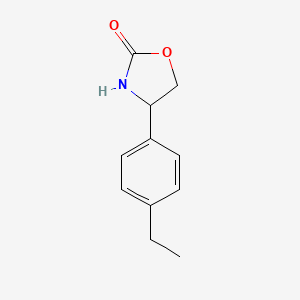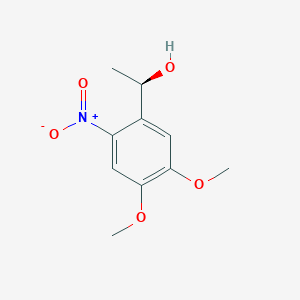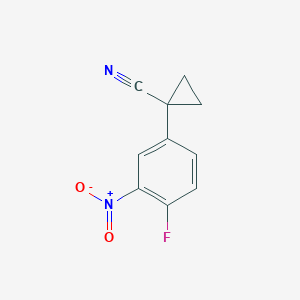![molecular formula C8H10FNO2 B13590313 2-Fluoro-3-oxa-5-azatricyclo[6.1.1.0,1,5]decan-4-one](/img/structure/B13590313.png)
2-Fluoro-3-oxa-5-azatricyclo[6.1.1.0,1,5]decan-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluoro-3-oxa-5-azatricyclo[6.1.1.0,1,5]decan-4-one is a complex organic compound characterized by its unique tricyclic structure. This compound belongs to the class of spiro compounds, which are cyclic compounds that include two rings sharing a single atom, typically a carbon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-3-oxa-5-azatricyclo[6.1.1.0,1,5]decan-4-one involves multiple steps, starting with the preparation of the core tricyclic structure. One common method involves the reaction of a suitable precursor with hydrazide to form a cyclic carbamate . The reaction conditions typically include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-Fluoro-3-oxa-5-azatricyclo[6.1.1.0,1,5]decan-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles like amines or thiols replace the fluorine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with amine or thiol groups.
Aplicaciones Científicas De Investigación
2-Fluoro-3-oxa-5-azatricyclo[6.1.1.0,1,5]decan-4-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of 2-Fluoro-3-oxa-5-azatricyclo[6.1.1.0,1,5]decan-4-one involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to enzymes or receptors, leading to inhibition or activation of specific pathways. The tricyclic structure provides stability and rigidity, allowing for precise interactions with biological molecules.
Comparación Con Compuestos Similares
Similar Compounds
3-Oxa-5-azatricyclo[4.4.0.02,7]decan-4-one: Lacks the fluorine atom, resulting in different chemical properties and reactivity.
2-Phenyl-3-oxa-5-azatricyclo[4.4.0.02,7]decan-4-one:
Uniqueness
2-Fluoro-3-oxa-5-azatricyclo[6.1.1.0,1,5]decan-4-one is unique due to the presence of the fluorine atom, which significantly impacts its chemical reactivity and biological interactions. This makes it a valuable compound for research and development in various scientific fields.
Propiedades
Fórmula molecular |
C8H10FNO2 |
|---|---|
Peso molecular |
171.17 g/mol |
Nombre IUPAC |
2-fluoro-3-oxa-5-azatricyclo[6.1.1.01,5]decan-4-one |
InChI |
InChI=1S/C8H10FNO2/c9-6-8-3-5(4-8)1-2-10(8)7(11)12-6/h5-6H,1-4H2 |
Clave InChI |
AQJIDXXFDGINCE-UHFFFAOYSA-N |
SMILES canónico |
C1CN2C(=O)OC(C23CC1C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-butylN-[2-amino-1-(3-bromo-2-fluorophenyl)ethyl]carbamate](/img/structure/B13590246.png)
